Trimethylolpropane trioleate

Description

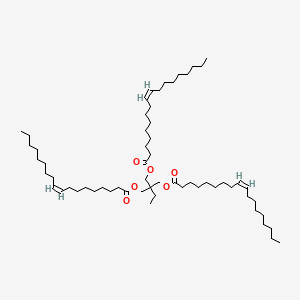

Structure

2D Structure

Propriétés

IUPAC Name |

2,2-bis[[(Z)-octadec-9-enoyl]oxymethyl]butyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H110O6/c1-5-9-12-15-18-21-24-27-30-33-36-39-42-45-48-51-57(61)64-54-60(8-4,55-65-58(62)52-49-46-43-40-37-34-31-28-25-22-19-16-13-10-6-2)56-66-59(63)53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-7-3/h27-32H,5-26,33-56H2,1-4H3/b30-27-,31-28-,32-29- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTGGRPUPMPLZNT-PGEUSFDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC=CCCCCCCCC)COC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)(COC(=O)CCCCCCC/C=C\CCCCCCCC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4028044 | |

| Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57675-44-2 | |

| Record name | Trimethylolpropane trioleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57675-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane trioleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057675442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-[2-ethyl-2-[[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-2-(((1-oxooleyl)oxy)methyl)-1,3-propanediyl dioleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4028044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxooleyl)oxy]methyl]-1,3-propanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.341 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S448BZW2BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Trioleate from Oleic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane trioleate (TMPTO), a biodegradable and environmentally friendly biolubricant base stock. The synthesis primarily involves the esterification of trimethylolpropane (TMP) with oleic acid. This document details the various catalytic systems, reaction conditions, and experimental protocols to achieve high yields of TMPTO.

Core Synthesis and Experimental Data

The synthesis of this compound from oleic acid is typically achieved through direct esterification, a condensation reaction where water is removed to drive the reaction towards the product. The choice of catalyst and reaction conditions significantly influences the reaction rate and final yield. A summary of various synthetic approaches is presented in the table below.

| Catalyst | Oleic Acid:TMP Molar Ratio | Temperature (°C) | Reaction Time (h) | Vacuum (MPa) | Yield/Conversion Rate (%) | Reference |

| Benzenesulfonic acid | 3.2:1 | 180 | 3 | 0.095 | 92.8 (TMP conversion) | [1][2][3] |

| Sulfuric acid | 3.9:1 | 150 | 5 | Not specified | 91.2 (Ester TMP) | [4] |

| Sulfuric acid | Not specified | 150 | 5 | Not specified | 98 (TMP trioleate) | [4] |

| Nano-MoS₂ | Not specified | Not specified | Not specified | Not specified | ~83 (Esterification rate) | [5] |

| Lipoprime 50T (Lipase) | 3.5:1 | 60 | 72 | Ambient Pressure | ~62 (TMPTO yield) | [6] |

| Vinylimidazole acidic ionic liquids | Not specified | Not specified | Not specified | Not specified | 95.82 - 97.88 (Esterification rate) | [7] |

| N-alkylpyrrolidone group methylphosphoric acid ionic liquid | 3:1 | 110-130 | 3-5 | Normal Pressure | High esterification rate | [8] |

Experimental Protocols

Detailed methodologies for the synthesis of TMPTO are crucial for reproducibility. Below are representative experimental protocols based on the cited literature.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

This protocol is based on the work described by Qiao et al. (2017).[1][2][3]

-

Reactant Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus for water removal, add trimethylolpropane (TMP) and oleic acid in a molar ratio of 1:3.2.

-

Catalyst Addition: Add sulfuric acid (1.5% by weight of the reactants) to the mixture.

-

Azeotropic Distillation: Introduce toluene as an azeotropic agent to facilitate the removal of water produced during the esterification.

-

Reaction: Heat the mixture to 150°C and maintain this temperature for 5 hours with continuous stirring. The water-toluene azeotrope will be collected in the Dean-Stark trap.

-

Product Isolation: After the reaction is complete, cool the mixture. The final product can be extracted using a non-polar solvent and washed with a brine solution.

-

Purification: Dry the organic layer with anhydrous sodium sulfate and remove the excess solvent using a vacuum evaporator to obtain the final product, this compound.

Protocol 2: Enzymatic Synthesis using Lipase Catalyst

This protocol is based on the research by Adnadjevic et al.[6]

-

Reaction Setup: In a suitable reaction vessel, combine trimethylolpropane and oleic acid at a molar ratio of 1:3.5.

-

Enzyme and Water Addition: Add Lipoprime 50T lipase as the catalyst and 15% (w/w) water to the reaction mixture.

-

Reaction Conditions: Maintain the reaction temperature at 60°C for 72 hours under ambient pressure with constant stirring.

-

Analysis: Monitor the progress of the reaction and the composition of the reaction mixture using thin-layer chromatography (TLC).

-

Product Recovery: Upon completion, the enzyme can be separated by filtration, and the product can be purified from the remaining reactants.

Synthesis Workflow and Logical Relationships

The general workflow for the chemical synthesis of this compound from oleic acid via esterification is depicted in the following diagram.

Caption: Chemical synthesis workflow for this compound.

Signaling Pathways

The primary application of this compound discussed in the reviewed literature is as a biolubricant.[1][5][9] Its excellent lubricity, high viscosity index, and biodegradability make it a suitable environmentally friendly alternative to mineral oil-based lubricants.[1][3] The provided research does not indicate its use in drug development or interaction with specific signaling pathways within a biological context. The focus remains on its chemical synthesis and physical properties as a lubricant.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. libcatalog.usc.edu [libcatalog.usc.edu]

- 4. researchgate.net [researchgate.net]

- 5. emerald.com [emerald.com]

- 6. Synthesis of trimethylolpropane esters of oleic acid by Lipoprime 50T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

Trimethylolpropane Trioleate (TMPTO): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane Trioleate, commonly abbreviated as TMPTO, is a synthetic ester prized for its excellent lubricating properties, high viscosity index, and biodegradability.[1][2] It is synthesized through the esterification of trimethylolpropane (TMP) and oleic acid (OA).[3][4][5][6] Chemically, it is a triester with the molecular formula CH₃CH₂C(CH₂OOCC₁₇H₃₃)₃.[1][7] TMPTO serves as a high-performance base oil in a variety of industrial applications, including fire-resistant hydraulic fluids, metalworking fluids, and environmentally acceptable lubricants.[1][2][7][8] Its favorable characteristics, such as high thermal stability, low volatility, and good hydrolytic stability, make it a subject of interest in advanced lubricant development.[2][8]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties underscore its suitability for high-performance lubrication applications.

Quantitative Data Summary

| Property | Value | Units | Notes / Reference |

| Identifier | |||

| CAS Number | 57675-44-2 or 11138-60-6 | - | [1][9] Note: Multiple CAS numbers may be used in literature. |

| Molecular Formula | C₆₀H₁₁₀O₆ | - | [9] |

| Molecular Weight | ~927.5 | g/mol | [9] |

| Physical Properties | |||

| Appearance | Colorless or yellow clear liquid | - | [1][7] |

| Kinematic Viscosity @ 40°C | 45 - 55 | mm²/s (cSt) | [1][10] |

| Kinematic Viscosity @ 100°C | 9 - 10 | mm²/s (cSt) | [1] |

| Viscosity Index | 180 - 183 | - | [1] |

| Density / Specific Gravity @ 20°C | 0.913 - 0.928 | g/cm³ | [11] |

| Flash Point (Open Cup) | >290 | °C | [1] |

| Pour Point | -30 to -47 | °C | [1][11] |

| Chemical Properties | |||

| Acid Value | < 2.0 | mg KOH/g | [1][11] |

| Saponification Value | 180 - 200 | mg KOH/g | [1][11] |

| Hydroxyl Value | < 10 | mg KOH/g | [1][11] |

Experimental Protocols

The determination of the physicochemical properties of TMPTO follows standardized testing methods, primarily those established by ASTM International. Below are detailed methodologies for key experiments.

Kinematic Viscosity Determination (ASTM D445)

This method determines a fluid's resistance to flow under gravity at a controlled temperature.

-

Apparatus: A calibrated glass capillary viscometer, a constant temperature bath, a thermometer, and a timer.

-

Procedure:

-

A fixed volume of the TMPTO sample is introduced into the viscometer tube.[2]

-

The viscometer is placed in a temperature-controlled bath (typically at 40°C or 100°C) until the sample reaches thermal equilibrium.[2][8]

-

The oil is drawn up into the tube by suction to a point above the timing marks.

-

The time taken for the leading edge of the oil meniscus to pass between two marked points under the influence of gravity is accurately measured.[12][13]

-

The kinematic viscosity (ν) is calculated by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.[13]

-

The process is repeated, and the average of two acceptable determinations is reported as the final result.[13]

-

Flash Point Determination (ASTM D92)

This method uses the Cleveland Open Cup (COC) tester to determine the temperature at which vapors from the sample will ignite.[11]

-

Apparatus: Cleveland Open Cup apparatus, heating plate, thermometer, and a small test flame applicator.[10]

-

Procedure:

-

The test cup is filled with the TMPTO sample to a specified filling mark.[11]

-

The sample is heated at a controlled, steady rate, causing flammable vapors to form above the liquid surface.[11][14]

-

A small test flame is passed across the top of the cup at regular temperature intervals.[11][14]

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the sample to ignite in a brief flash.[11][14]

-

Pour Point Determination (ASTM D97)

This method determines the lowest temperature at which a liquid petroleum product will continue to flow.

-

Apparatus: Test jar, thermometer, cooling bath, and jacket.

-

Procedure:

-

The TMPTO sample is poured into a test jar.

-

The sample is first heated to ensure all wax crystals are dissolved and then cooled at a specified rate inside a cooling bath.[15]

-

Starting at a temperature about 9°C above the expected pour point, the test jar is removed from the bath at every 3°C interval and tilted to observe for any movement of the liquid's surface.[15][16]

-

When the sample no longer flows when the jar is tilted horizontally for 5 seconds, the test is complete.[16]

-

The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[16]

-

Acid Value Determination (ASTM D974)

This method measures the acidic constituents in the oil via color-indicator titration.[9]

-

Apparatus: Burette, flask, titration solvent (toluene and isopropyl alcohol mixture), potassium hydroxide (KOH) titrant, and p-naphtholbenzein indicator.

-

Procedure:

-

A weighed amount of the TMPTO sample is dissolved in the titration solvent.[17]

-

A color indicator is added to the solution.

-

The solution is titrated with a standardized solution of alcoholic potassium hydroxide (KOH).[9][17]

-

The endpoint is reached when a distinct color change persists for at least 15 seconds.

-

The acid value, expressed in mg of KOH per gram of sample, is calculated from the volume of titrant used and the weight of the sample.[17]

-

Saponification Value Determination (ASTM D94 / ISO 3657)

This value represents the amount of base required to saponify a fat or oil.

-

Apparatus: Reflux condenser, flask, heating bath, hydrochloric acid (HCl) titrant, and phenolphthalein indicator.

-

Procedure:

-

A weighed sample of TMPTO is mixed with an excess of alcoholic potassium hydroxide (KOH) solution in a flask.

-

The mixture is heated under a reflux condenser for a set period to ensure complete saponification (hydrolysis of the ester).

-

After cooling, the solution is titrated with a standardized hydrochloric acid (HCl) solution using phenolphthalein as an indicator to determine the amount of unreacted (excess) KOH.[18]

-

A "blank" titration is performed without the oil sample.

-

The saponification value is calculated from the difference between the blank and sample titrations.[18]

-

Synthesis of this compound

TMPTO is synthesized via the direct esterification of Trimethylolpropane (TMP) with Oleic Acid (OA).[3][4]

-

Apparatus: Three-necked glass reactor, magnetic stirrer, heating mantle, and a vacuum or distillation setup.[19]

-

Procedure:

-

A specific molar ratio of Oleic Acid and Trimethylolpropane are added to the reactor.[3][19] For example, 55.2 g of OA and 8.2 g of TMP.[3]

-

A catalyst, such as sulfuric acid or benzenesulfonic acid, is added to facilitate the reaction.[6][7]

-

The reaction is a reversible dehydration condensation.[3] To drive the reaction forward, the water produced is continuously removed, either by vacuum distillation or azeotropic distillation using a solvent like toluene.[3][6][19]

-

The reaction progress is monitored by periodically measuring the acid value of the mixture.[3]

-

Once the desired conversion rate is achieved (e.g., >92%), the mixture is cooled, and the final product is purified.[7]

-

Visualizations

As an industrial lubricant, TMPTO is not involved in biological signaling pathways. The following diagram illustrates a logical workflow for its chemical synthesis.

References

- 1. store.astm.org [store.astm.org]

- 2. WearCheck - The Leader in Oil Analysis [wearcheck.ca]

- 3. store.astm.org [store.astm.org]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. researchgate.net [researchgate.net]

- 8. ASTM D445 - eralytics [eralytics.com]

- 9. store.astm.org [store.astm.org]

- 10. bossgoo.com [bossgoo.com]

- 11. youtube.com [youtube.com]

- 12. Kinematic Viscosity Explained | Machinery Lubrication [machinerylubrication.com]

- 13. tamson-instruments.com [tamson-instruments.com]

- 14. m.youtube.com [m.youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. Saponification value - Wikipedia [en.wikipedia.org]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to Trimethylolpropane Trioleate for Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylolpropane trioleate (TMPTO) is a synthetic triester with growing interest in the pharmaceutical industry. Its favorable physicochemical properties, including high stability and lipophilicity, position it as a versatile excipient in various drug delivery systems. This technical guide provides a comprehensive overview of TMPTO, focusing on its chemical identity, synthesis, and available safety information. While extensive data on its biological interactions and metabolic fate are still emerging, this document consolidates the current knowledge to support further research and development in pharmaceutical formulations.

Core Chemical and Physical Properties

This compound is the triester of trimethylolpropane and oleic acid. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 57675-44-2 | [1] |

| Molecular Formula | C60H110O6 | [2] |

| Molecular Weight | 927.5 g/mol | [2] |

| Appearance | Light yellow to amber liquid with a mild odor | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and chloroform | [1] |

| Density | 0.93 g/cm³ at 25°C | [1] |

| Boiling Point | 360°C | [1] |

| Flash Point | 200°C | [1] |

Synthesis of this compound

The primary method for synthesizing TMPTO is through the esterification of trimethylolpropane with oleic acid. Both chemical and enzymatic catalysis methods have been reported, with enzymatic synthesis offering a "greener" alternative that is often preferred for pharmaceutical applications due to milder reaction conditions and higher purity of the final product.

Chemical Synthesis Protocol

A common method for chemical synthesis involves the direct esterification of trimethylolpropane and oleic acid.

Materials:

-

Trimethylolpropane (TMP)

-

Oleic Acid (OA)

-

Sulfuric Acid (catalyst)

-

Toluene (azeotropic agent)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Mix trimethylolpropane and oleic acid in a 3-neck glass reactor equipped with a magnetic stirrer.[3]

-

Add sulfuric acid (1.5% by weight of reactants) to the mixture as a catalyst.[3]

-

Add toluene to the mixture to act as an azeotroping agent for the removal of water produced during the reaction.[3]

-

Heat the mixture to 150°C for 5 hours. Use a Dean-Stark apparatus to collect the water-toluene azeotrope.[3]

-

After the reaction is complete, extract the product using ethyl acetate.[3]

-

Wash the organic layer with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under vacuum to obtain the final product, this compound.[3]

Enzymatic Synthesis Protocol

Lipase-catalyzed synthesis provides a milder and more specific alternative to chemical synthesis. Immobilized Candida antarctica lipase B (Novozym® 435) is a commonly used catalyst.

Materials:

-

Trimethylolpropane (TMP)

-

Oleic Acid

-

Immobilized Candida antarctica lipase B (Novozym® 435)

-

2-Propanol (for catalyst washing)

Procedure:

-

Combine trimethylolpropane and oleic acid in a solvent-free medium.

-

Add Novozym® 435 to the mixture.

-

Conduct the reaction at 70°C for 24 hours.[4]

-

Monitor the reaction progress by measuring the consumption of oleic acid.

-

Upon completion, the enzyme can be recovered by filtration for potential reuse.

-

The biocatalyst can be washed with 2-propanol between batches to improve its half-life.[4]

-

The final product is obtained after removal of the enzyme.

Caption: Synthesis workflow for this compound.

Safety and Toxicology

Based on available information, this compound is considered to have a low toxicity profile, making it suitable for use in pharmaceutical applications as an excipient. It is reported to be non-toxic and non-irritating to the skin and eyes.[1] It is also not considered to be a sensitizer.[1]

However, it is important to note that comprehensive toxicological studies specifically on TMPTO, particularly regarding oral administration, genotoxicity, and carcinogenicity, are not widely available in the public domain. The majority of the available safety data is from industrial applications. For pharmaceutical use, further specific toxicological assessments would be required to meet regulatory standards.

| Safety Parameter | Observation | Reference |

| Acute Oral Toxicity | Expected to be of low toxicity. | |

| Skin Irritation | Expected to be slightly irritating. Prolonged or repeated contact may cause dryness or cracking. | |

| Eye Irritation | May cause mild eye irritation. | [5] |

| Sensitization | Not considered to be a sensitizer. | [1] |

| Genotoxicity | No data available for TMPTO. Studies on a related compound, trimethylolpropane triacrylate (TMPTA), have shown mixed results in vitro, but it is considered not genotoxic in vivo. However, these results are not directly applicable to TMPTO. |

Pharmaceutical Applications

This compound's primary role in pharmaceuticals is as an excipient. Its lipophilic nature makes it a suitable candidate for use as a solubilizing agent and emulsifier in the formulation of various drugs to enhance their solubility and bioavailability.[1] It is also utilized in the development of lipid-based drug delivery systems, such as liposomes and microemulsions.[1]

Signaling Pathways and Biological Interactions

Currently, there is no publicly available research detailing the specific interactions of this compound with biological signaling pathways. Its primary function as a pharmaceutical excipient is considered to be biochemically inert, facilitating drug delivery without exerting a pharmacological effect of its own. Research into its metabolic fate and potential interactions with metabolic enzymes is an area for future investigation.

Caption: Functional role of this compound in pharmaceuticals.

Conclusion and Future Directions

This compound is a promising excipient for pharmaceutical formulations, offering excellent stability and solubilizing properties. While its synthesis is well-established, and initial safety data are favorable, a comprehensive understanding of its biological interactions is lacking. To fully realize its potential in drug development, further research is needed in the following areas:

-

Detailed Toxicological Profiling: Comprehensive studies on oral and dermal toxicity, genotoxicity, and carcinogenicity are necessary to establish a robust safety profile for pharmaceutical use.

-

Metabolism and Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) of TMPTO is crucial for assessing its safety and potential impact on drug co-administration.

-

Biological Interactions: Investigations into any potential interactions with cellular pathways or drug-metabolizing enzymes would provide a more complete picture of its in vivo behavior.

As the demand for novel and effective drug delivery systems grows, a deeper understanding of excipients like this compound will be essential for the development of safe and efficacious medicines.

References

In-Depth Technical Guide to the Thermal Stability of Trimethylolpropane Trioleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of trimethylolpropane trioleate (TMPTO), a biodegradable synthetic ester with significant applications as a lubricant base oil. Understanding its thermal and oxidative degradation is crucial for optimizing its performance and lifespan in various applications, including those with stringent stability requirements.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of TMPTO is presented in Table 1. These properties are fundamental to its performance as a lubricant and influence its thermal stability.

| Property | Value | Unit |

| Appearance | Colorless or yellow clear liquid | - |

| Viscosity @ 40°C | 45-55 | mm²/s |

| Viscosity @ 100°C | 9-10 | mm²/s |

| Viscosity Index | 180-183 | - |

| Acid Value | ≤ 1 | mg KOH/g |

| Flash Point (open cup) | ≥ 290 | °C |

| Pour Point | ≤ -30 | °C |

| Saponification Value | 185-190 | mg KOH/g |

| Hydroxy Value | ≤ 10 | mg KOH/g |

Thermal Decomposition Analysis

The thermal stability of TMPTO is primarily evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature.

Quantitative Data from Thermogravimetric Analysis (TGA)

The onset of thermal degradation for TMPTO is a critical parameter indicating its stability at elevated temperatures.

| Parameter | Value | Reference |

| Onset Thermal Degradation Temperature | 427.8 °C |

Experimental Protocol: Thermogravimetric Analysis (TGA)

A typical experimental setup for determining the thermal decomposition of TMPTO using TGA is as follows:

-

Instrument: A thermogravimetric analyzer.

-

Sample Size: Approximately 5-10 mg of TMPTO is placed in an alumina or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically nitrogen (for thermal decomposition) or air (for thermo-oxidative decomposition), at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

Oxidative Stability Assessment

The oxidative stability of TMPTO is a measure of its resistance to degradation in the presence of oxygen, which is a common operational stressor. This is often evaluated using techniques such as the Rotating Pressure Vessel Oxidation Test (RPVOT) and Differential Scanning Calorimetry (DSC).

Quantitative Data from Oxidation Stability Tests

The oxidative stability of TMPTO can be enhanced with the addition of antioxidants. The following table summarizes the activation energies of TMPTO with different antioxidant additives, indicating their effectiveness in improving thermal oxidation resistance.

| Sample | Activation Energy (Ea) - TG/DTA | Activation Energy (Ea) - DSC |

| TMPTO Base Oil (A) | 46.32 kJ·mol⁻¹ | 66.02 kJ·mol⁻¹ |

| + Butyloctyl-diphenylamine (B) | 58.41 kJ·mol⁻¹ | 97.187 kJ·mol⁻¹ |

| + Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (C) | 93.732 kJ·mol⁻¹ | 110.05 kJ·mol⁻¹ |

| + Amine-phenol combination (D) | 88.71 kJ·mol⁻¹ | 144.385 kJ·mol⁻¹ |

Data sourced from a study evaluating the thermal oxidative degradation of TMPTO with various antioxidants.

Experimental Protocol: Rotating Pressure Vessel Oxidation Test (RPVOT)

The RPVOT is a standard method (ASTM D2272) to assess the oxidation stability of lubricants.

-

Apparatus: A rotating pressure vessel equipped with a pressure gauge and placed in a high-temperature bath.

-

Sample Preparation: A specified amount of TMPTO (typically 50g) is placed in a glass container with 5g of distilled water and a polished copper coil, which acts as a catalyst.

-

Test Conditions: The vessel is sealed, pressurized with pure oxygen to 90 psi (620 kPa), and placed in a bath maintained at 150°C. The vessel is then rotated at a constant speed (e.g., 100 rpm).

-

Endpoint: The test concludes when there is a pressure drop of 25 psi (175 kPa) from the maximum pressure reached. The time taken to reach this point is reported as the oxidation induction time in minutes.

Experimental Protocol: Differential Scanning Calorimetry (DSC) for Oxidation Induction Time (OIT)

DSC is another powerful technique to determine the oxidative stability of lubricants.

-

Instrument: A Differential Scanning Calorimeter.

-

Sample Preparation: A small amount of TMPTO (typically 2-3 mg) is placed in an open aluminum pan.

-

Test Conditions: The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to pure oxygen at a constant flow rate.

-

Data Analysis: The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the Oxidation Induction Time (OIT).

Thermal Degradation Pathway

The thermal degradation of this compound, particularly in the presence of oxygen, proceeds through a free-radical chain reaction mechanism. The primary sites for oxidative attack are the carbon-carbon double bonds and the allylic hydrogens in the oleic acid chains.

Caption: Oxidative degradation pathway of TMPTO.

Experimental Workflow for Thermal Stability Analysis

The logical flow for a comprehensive thermal stability analysis of this compound is depicted below.

Caption: Workflow for TMPTO thermal stability analysis.

Trimethylolpropane Trioleate (TMPTO): A Comprehensive Technical Guide for Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane Trioleate (TMPTO) is a high-performance synthetic ester that is gaining significant attention across various industrial sectors due to its exceptional physicochemical properties. As a polyol ester, TMPTO offers a unique combination of excellent lubricity, high thermal and oxidative stability, inherent biodegradability, and a high viscosity index. These characteristics make it a superior alternative to conventional mineral oils and other synthetic base fluids in demanding applications. This technical guide provides an in-depth analysis of the core characteristics of TMPTO, detailed experimental protocols for its evaluation, and a visual representation of the interplay between its properties and industrial uses.

Core Characteristics of this compound

The performance of TMPTO in industrial applications is a direct result of its unique molecular structure and the resulting physical and chemical properties. A summary of these key characteristics is presented in the table below, followed by a detailed discussion of their implications.

Quantitative Data Summary

| Property | Typical Value | Unit | Test Method |

| Kinematic Viscosity @ 40°C | 45-55 | mm²/s | ASTM D445 |

| Kinematic Viscosity @ 100°C | 9-10 | mm²/s | ASTM D445 |

| Viscosity Index | 180-183 | - | ASTM D2270 |

| Flash Point (Open Cup) | >290 | °C | ASTM D92 |

| Pour Point | <-30 | °C | ASTM D97 |

| Density @ 20°C | 0.91-0.93 | g/cm³ | ASTM D1298 |

| Acid Value | <1.0 | mg KOH/g | ASTM D974 |

| Saponification Value | 185-190 | mg KOH/g | ASTM D94 |

| Hydroxyl Value | <10 | mg KOH/g | ASTM D1957 |

Key Performance Attributes and Industrial Significance

1. Superior Lubricity: TMPTO's long, branched ester molecules form a durable lubricating film on metal surfaces, significantly reducing friction and wear. This inherent oiliness makes it an excellent choice for applications involving high loads and pressures, such as in metalworking fluids and gear oils.

2. High Viscosity Index (VI): With a VI typically exceeding 180, TMPTO exhibits minimal change in viscosity over a wide temperature range. This ensures consistent performance and reliable lubrication in both high-temperature and low-temperature environments, a critical factor for hydraulic fluids and engine oils.

3. Excellent Thermal and Oxidative Stability: The saturated ester structure of TMPTO imparts high resistance to thermal breakdown and oxidation. This translates to longer fluid life, reduced sludge and deposit formation, and extended drain intervals in applications like high-temperature chain lubrication and compressor oils.

4. Inherent Biodegradability: As an ester-based fluid, TMPTO is readily biodegradable, making it an environmentally friendly alternative to mineral oil-based lubricants. This is a crucial advantage in applications where fluid loss to the environment is a concern, such as in hydraulic systems for mobile equipment and marine applications.

5. High Flash Point: The high flash point of TMPTO indicates low volatility and enhanced safety in high-temperature applications, reducing the risk of fire.[1] This is particularly important for its use in fire-resistant hydraulic fluids.

6. Good Hydrolytic Stability: While esters can be susceptible to hydrolysis, TMPTO is formulated to exhibit good resistance to breakdown in the presence of water. This is essential for maintaining fluid integrity in humid environments or where water contamination is possible.

Experimental Protocols

The following sections detail the standard methodologies for determining the key properties of this compound.

Kinematic Viscosity (ASTM D445)

This test method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

-

Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

-

Procedure:

-

The viscometer is charged with the TMPTO sample.

-

The viscometer is placed in a constant temperature bath set to the desired temperature (40°C or 100°C) and allowed to equilibrate.

-

The sample is drawn up into the timing bulb of the viscometer.

-

The time taken for the sample to flow between two marked points on the viscometer is measured.

-

-

Calculation: The kinematic viscosity (ν) in mm²/s is calculated by multiplying the measured flow time (t) in seconds by the viscometer calibration constant (C): ν = C × t.

Flash Point (ASTM D92)

This method determines the flash point of petroleum products using a Cleveland open-cup apparatus. The flash point is the lowest temperature at which the vapors of the substance will ignite momentarily upon application of an ignition source.

-

Apparatus: Cleveland open-cup apparatus (cup, heating plate, test flame applicator), thermometer.

-

Procedure:

-

The test cup is filled with the TMPTO sample to a specified level.

-

The sample is heated at a controlled rate.

-

A small test flame is passed across the surface of the liquid at regular temperature intervals.

-

The flash point is the temperature at which a brief flash is observed.

-

Pour Point (ASTM D97)

This test method is used to determine the lowest temperature at which a petroleum product will continue to flow.

-

Apparatus: Test jar, thermometer, cooling bath.

-

Procedure:

-

The TMPTO sample is poured into a test jar.

-

The sample is first heated to ensure it is completely liquid and then cooled at a specified rate in a cooling bath.

-

At intervals of 3°C, the jar is removed and tilted to observe for any movement of the oil.

-

The pour point is the lowest temperature at which the oil is observed to flow.

-

Density (ASTM D1298)

This method covers the laboratory determination of the density of crude petroleum and liquid petroleum products using a hydrometer.

-

Apparatus: Hydrometer, hydrometer cylinder, constant temperature bath, thermometer.

-

Procedure:

-

The TMPTO sample is brought to a specified temperature in a constant temperature bath.

-

The hydrometer is gently lowered into the sample in a hydrometer cylinder.

-

The reading on the hydrometer scale at the point where the surface of the liquid cuts the scale is recorded.

-

Temperature corrections are applied to obtain the density at the reference temperature (20°C).

-

Acid Value (ASTM D974)

This test method determines the acidic constituents in petroleum products and lubricants by titration with a standard base.

-

Apparatus: Burette, flask, titration solvent, potassium hydroxide (KOH) solution, color indicator.

-

Procedure:

-

A known weight of the TMPTO sample is dissolved in a titration solvent.

-

A color indicator is added to the solution.

-

The solution is titrated with a standardized potassium hydroxide (KOH) solution until a color change indicates the endpoint.

-

-

Calculation: The acid value is calculated as the milligrams of KOH required to neutralize one gram of the sample.

Saponification Value (ASTM D94)

This test method determines the amount of constituents in petroleum products that will saponify under the test conditions. For esters like TMPTO, it is a measure of the free and combined acids.

-

Apparatus: Flask, reflux condenser, heating mantle, burette, alcoholic potassium hydroxide (KOH) solution, hydrochloric acid (HCl) solution.

-

Procedure:

-

A known weight of the TMPTO sample is refluxed with a known excess of alcoholic potassium hydroxide solution.

-

The unreacted KOH is then titrated with a standard solution of hydrochloric acid.

-

A blank titration is also performed without the sample.

-

-

Calculation: The saponification value is calculated from the difference between the blank and the sample titrations and is expressed as milligrams of KOH per gram of sample.

Hydroxyl Value (ASTM D1957)

This test method determines the hydroxyl content of fatty oils and their derivatives.

-

Apparatus: Flasks, reflux condensers, heating mantle, burette, pyridine-acetic anhydride reagent, potassium hydroxide (KOH) solution.

-

Procedure:

-

A known weight of the TMPTO sample is acetylated by refluxing with a pyridine-acetic anhydride reagent.

-

The excess reagent is hydrolyzed with water.

-

The resulting acetic acid is titrated with a standardized potassium hydroxide solution.

-

-

Calculation: The hydroxyl value is calculated from the titration results and is expressed as milligrams of KOH equivalent to the hydroxyl content of one gram of the sample.

Relationship between Properties and Industrial Applications

The unique combination of TMPTO's properties makes it a versatile fluid for a wide range of demanding industrial applications. The following diagram illustrates the logical flow from its core characteristics to its primary uses.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Trimethylolpropane Trioleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trioleate (TMPTO) is a biodegradable and high-performance biolubricant base stock with applications in hydraulic fluids, metalworking fluids, and engine oils.[1][2] The enzymatic synthesis of TMPTO offers a green and sustainable alternative to traditional chemical catalysis, which often requires harsh reaction conditions and can lead to undesirable byproducts.[3][4] Lipases, particularly immobilized forms, are effective biocatalysts for the esterification of trimethylolpropane (TMP) with oleic acid or its esters.[1][3] This document provides detailed application notes and protocols for the enzymatic synthesis of TMPTO, focusing on the use of commercial immobilized lipases.

Principle of the Reaction

The enzymatic synthesis of this compound involves the esterification of one molecule of trimethylolpropane with three molecules of oleic acid. The reaction is catalyzed by a lipase, which facilitates the formation of ester bonds and the removal of water. The reaction can be represented as follows:

Trimethylolpropane + 3 Oleic Acid ⇌ this compound + 3 Water

To drive the equilibrium towards the product side, water is typically removed from the reaction mixture, often by applying a vacuum.

Experimental Protocols

Materials and Reagents

-

Trimethylolpropane (TMP)

-

Oleic acid (or high oleic fatty acid/methyl ester)

-

Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica lipase B, or Lipozyme TL IM from Thermomyces lanuginosus)[1]

-

2-Propanol (for enzyme washing)

-

Solvents for analysis (e.g., hexane, isopropanol)

-

Nitrogen gas

Equipment

-

Jacketed glass reactor with a magnetic stirrer or mechanical overhead stirrer

-

Temperature controller/water bath

-

Vacuum pump and controller

-

Dean-Stark apparatus (optional, for water removal)

-

Analytical equipment: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC), Fourier Transform Infrared Spectrometer (FTIR)

Synthesis Protocol

-

Substrate Preparation:

-

Enzyme Addition:

-

Add the immobilized lipase to the reactor. Enzyme loading can vary, with effective amounts ranging from 1% to 15% (w/w) based on the total substrate weight.[5]

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature, typically between 45°C and 70°C.[3]

-

Begin stirring at a moderate speed (e.g., 200-500 rpm) to ensure proper mixing without damaging the immobilized enzyme.

-

Apply a vacuum (e.g., 6.7 kPa or 0.095 MPa) to remove the water produced during the reaction and drive the synthesis towards completion.[2][5]

-

The reaction time can range from 3 to 96 hours, depending on the specific conditions and desired conversion.[2]

-

-

Monitoring the Reaction:

-

Periodically take small samples from the reaction mixture to monitor the progress.

-

Analyze the samples using GC or HPLC to determine the conversion of reactants and the formation of mono-, di-, and trioleate products.

-

-

Product Recovery and Purification:

-

Once the desired conversion is achieved, stop the reaction by cooling the mixture and filtering out the immobilized enzyme.

-

The enzyme can be washed with a solvent like 2-propanol and dried for potential reuse.[3]

-

The crude product can be purified to remove any unreacted substrates and byproducts. This may involve techniques such as vacuum distillation or column chromatography.

-

-

Product Characterization:

-

Confirm the identity and purity of the synthesized this compound using FTIR and GC/HPLC.

-

Evaluate the physicochemical properties of the final product, such as kinematic viscosity, viscosity index, pour point, and flash point, to assess its suitability as a lubricant base oil.[1]

-

Data Presentation

The following tables summarize typical reaction parameters and the resulting product characteristics from various studies on the enzymatic synthesis of this compound.

| Parameter | Novozym® 435 | Lipozyme TL IM | Immobilized T. lanuginosus Lipase |

| Substrates | TMP & Oleic Acid / FAME | TMP & FAME | TMP & High Oleic Fatty Acid |

| Molar Ratio (Fatty Acid:TMP) | 3:1 to 3.2:1 | 3:1 | Not Specified |

| Enzyme Loading (% w/w) | 1% | 5% | 15% |

| Temperature (°C) | 45 - 70 | 45 | 60 |

| Reaction Time (h) | 24 | 96 | 9 |

| Vacuum | Not specified | Not specified | 6.7 kPa |

| Conversion/Yield | Up to 99% FAME conversion | 83% FAME conversion | Up to 95% conversion |

| Reference | [3] | [5] |

Table 1: Comparison of Reaction Conditions for Different Lipases.

| Property | Enzymatically Synthesized TMPTO |

| Kinematic Viscosity @ 40°C (cSt) | 33 - 48 |

| Kinematic Viscosity @ 100°C (cSt) | 7.68 - 10.03 |

| Viscosity Index | 170 |

| Pour Point (°C) | -14 to -18 |

| Flash Point (°C) | 229 |

| Reference | [1] |

Table 2: Typical Physicochemical Properties of Enzymatically Synthesized this compound.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the enzymatic synthesis of this compound.

Logical Relationship Diagram

Caption: Logical relationship of components in TMPTO synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Trimethylolpropane Trioleate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of trimethylolpropane trioleate (TMPTO), a synthetic ester widely used as a biolubricant base oil, in metalworking fluids, and as a hydraulic fluid.[1][2]

Spectroscopic Analysis

Spectroscopic techniques are fundamental for elucidating the molecular structure of TMPTO and confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of TMPTO is characterized by the prominent ester carbonyl stretch and the olefinic C-H stretch of the oleate chains.

-

Sample Preparation: For a viscous liquid like TMPTO, the Attenuated Total Reflectance (ATR) method is most convenient as it requires minimal sample preparation.[3][4] Place a small drop of the TMPTO sample directly onto the ATR crystal.[3][4] Alternatively, for transmission analysis, a thin film of the sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[3][4]

-

Instrument Setup:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32 scans are co-added to improve the signal-to-noise ratio.[5]

-

-

Data Acquisition: Record a background spectrum of the clean, empty ATR crystal or salt plates. Subsequently, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in TMPTO.

| Peak Position (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3007 | =C-H (Olefinic) | Stretching |

| ~2924 | -CH₂- (Aliphatic) | Asymmetric Stretching |

| ~2854 | -CH₂- (Aliphatic) | Symmetric Stretching |

| ~1742 | C=O (Ester) | Stretching |

| ~1465 | -CH₂- | Bending (Scissoring) |

| ~1377 | -CH₃ | Bending (Umbrella) |

| ~1160 | C-O (Ester) | Stretching |

| ~723 | -(CH₂)n- (n≥4) | Rocking |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the TMPTO molecule, including the confirmation of the ester linkages and the structure of the fatty acid chains. Both ¹H and ¹³C NMR are employed for a comprehensive analysis.

-

Sample Preparation: Dissolve approximately 20-50 mg of the TMPTO sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] Ensure the sample is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[3]

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the TMPTO structure.

¹H NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment | Multiplicity |

| ~5.34 | -CH=CH- | m |

| ~4.05 | -CH ₂-O-C=O | s |

| ~2.29 | -CH₂-C=O | t |

| ~2.01 | -CH₂-CH=CH- | m |

| ~1.60 | -CH₂-CH₂-C=O | m |

| ~1.28 | -(CH₂)n- | m |

| ~0.88 | -CH₃ | t |

| ~0.85 | CH ₃-CH₂-C(CH₂O)₃ | t |

¹³C NMR (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~173.3 | C =O (Ester) |

| ~130.0, ~129.7 | -C H=C H- |

| ~63.8 | -C H₂-O-C=O |

| ~41.5 | C (CH₂O)₃ |

| ~34.1 | -C H₂-C=O |

| ~31.9 - ~22.7 | -(C H₂)n- |

| ~23.1 | C H₃-C H₂-C(CH₂O)₃ |

| ~14.1 | -C H₃ |

| ~7.6 | C H₃-CH₂-C(CH₂O)₃ |

Chromatographic Analysis

Chromatographic techniques are employed to assess the purity of TMPTO and to quantify any impurities, such as unreacted starting materials or by-products from synthesis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable technique for the analysis of non-volatile, high-molecular-weight compounds like TMPTO. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often used as TMPTO lacks a strong UV chromophore.[7][8]

-

Sample Preparation: Prepare a stock solution of TMPTO in a suitable solvent such as a mixture of acetonitrile and methylene chloride or isopropanol.[1][8] A typical concentration is around 10 mg/mL.[1] Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Instrument Setup:

-

Column: A C18 reversed-phase column is commonly used for the separation of triglycerides and esters.[8]

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and isopropanol or a mixture of methanol, ethanol, and a buffer.[1][6]

-

Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[6]

-

Detector: ELSD or CAD. For ELSD, typical nebulizer and evaporator temperatures are around 40°C with a gas flow rate of 1.6 SLM.[6]

-

-

Data Acquisition: Inject a small volume (e.g., 10-20 µL) of the sample solution into the HPLC system and run the gradient program.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main TMPTO peak and identify any impurity peaks. Quantification can be performed by creating a calibration curve with standards of known concentrations.

Gas Chromatography (GC)

For the analysis of high-molecular-weight esters like TMPTO, high-temperature GC is required due to the low volatility of the compound. Often, the fatty acid composition of TMPTO is determined by transesterification to their more volatile fatty acid methyl esters (FAMEs) followed by GC analysis.

-

Sample Preparation (Transesterification): a. To a known amount of TMPTO (e.g., 100 mg), add 2 mL of a 0.5 M solution of sodium methoxide in methanol. b. Heat the mixture at 50-60°C for 10-15 minutes with occasional shaking. c. After cooling, add 2 mL of hexane and 2 mL of saturated sodium chloride solution. d. Shake vigorously and allow the layers to separate. e. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

-

Instrument Setup:

-

Column: A polar capillary column, such as a FAMEWAX or Rt-2560 column, is suitable for the separation of FAMEs.[9]

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

Temperature Program: A temperature gradient is used to separate the FAMEs. For example, start at 100°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/min, and hold for 15 minutes.

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC.

-

Data Analysis: Identify the FAME peaks by comparing their retention times with those of a standard FAME mixture. The relative peak areas can be used to determine the fatty acid composition of the original TMPTO.

Physicochemical and Thermal Properties

The performance of TMPTO as a lubricant is largely determined by its physicochemical and thermal properties. Standardized test methods are used to ensure consistency and comparability of data.

Viscosity

Viscosity is a critical property of lubricants, and its variation with temperature is described by the Viscosity Index (VI).

-

Kinematic Viscosity: Determined according to ASTM D445 . The time for a fixed volume of the liquid to flow under gravity through a calibrated viscometer at a controlled temperature is measured. Measurements are typically made at 40°C and 100°C.

-

Viscosity Index (VI): Calculated from the kinematic viscosities at 40°C and 100°C according to ASTM D2270 . A higher VI indicates a smaller change in viscosity with temperature.[10][11]

Acid Value

The acid value represents the amount of acidic substances in the oil, which can indicate the degree of degradation.

Determined by potentiometric titration according to ASTM D664 .[12][13] The sample is dissolved in a suitable solvent and titrated with a standardized solution of potassium hydroxide (KOH) in isopropanol. The endpoint is determined potentiometrically. The acid value is expressed in mg KOH per gram of sample.

Saponification Value

The saponification value is a measure of the amount of ester groups in the sample.

Determined according to ASTM D94 . The sample is refluxed with a known excess of alcoholic potassium hydroxide solution. The unreacted KOH is then titrated with a standard acid solution. The saponification value is the amount of KOH, in milligrams, consumed by one gram of the sample.

Low-Temperature Properties

The performance of lubricants at low temperatures is crucial. The pour point is a key indicator of low-temperature fluidity.

Determined according to ASTM D97 . The sample is cooled at a specified rate and examined at intervals of 3°C for flow. The pour point is the lowest temperature at which the oil will still flow.[12][14]

Flash Point

The flash point is the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is applied. It is a measure of the fire hazard of the material.

Determined using a Pensky-Martens closed-cup tester according to ASTM D93 .[14][15] The sample is heated at a constant rate in a closed cup, and a small flame is periodically introduced into the vapor space. The flash point is the temperature at which a flash is observed.

Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal and oxidative stability of TMPTO.

-

TGA: A small sample of TMPTO is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min). The weight loss of the sample is recorded as a function of temperature. This provides information on the decomposition temperature and thermal stability of the material.[16][17]

-

DSC: A small sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can be used to determine melting points, crystallization temperatures, and glass transition temperatures.[16][18]

| Property | Typical Value | ASTM Method |

| Kinematic Viscosity @ 40°C (cSt) | 45 - 55 | D445 |

| Kinematic Viscosity @ 100°C (cSt) | 9 - 10 | D445 |

| Viscosity Index | 180 - 195 | D2270 |

| Acid Value (mg KOH/g) | < 1.0 | D664 |

| Saponification Value (mg KOH/g) | 185 - 195 | D94 |

| Pour Point (°C) | -30 to -45 | D97 |

| Flash Point (°C) | > 290 | D93 |

| Onset of Decomposition (TGA, °C) | > 300 | - |

Note: The exact values can vary depending on the specific grade and purity of the TMPTO.

References

- 1. agilent.com [agilent.com]

- 2. youtube.com [youtube.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. m.youtube.com [m.youtube.com]

- 6. HPLC-ELSD Method for Analysis of Lipid Standards: Triglyceride Mixtures on Lipak Column | SIELC Technologies [sielc.com]

- 7. hplc.eu [hplc.eu]

- 8. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 9. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. store.astm.org [store.astm.org]

- 13. store.astm.org [store.astm.org]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. High molecular weight compound analysis using GC-ECD - Chromatography Forum [chromforum.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Tribological Performance Testing of Trimethylolpropane Trioleate (TMPTO)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation for evaluating the tribological performance of trimethylolpropane trioleate (TMPTO), a biodegradable and high-performance biolubricant base stock. The protocols outlined below are based on standardized testing methods to ensure reproducibility and comparability of results.

Introduction to this compound (TMPTO)

This compound (TMPTO) is a synthetic ester derived from renewable resources, exhibiting excellent lubricating properties, a high viscosity index, and good thermal stability. Its biodegradability makes it an environmentally friendly alternative to conventional mineral oil-based lubricants. These characteristics have led to its investigation for a wide range of applications, including hydraulic fluids, metalworking fluids, and as a base oil for greases.

The tribological performance of TMPTO can be further enhanced by the addition of various additives, such as nanoparticles (e.g., hexagonal boron nitride, titanium dioxide, graphene) and ionic liquids. These additives can improve its anti-wear, anti-friction, and extreme pressure properties.

Key Tribological Performance Tests

The following are standard methods for assessing the tribological characteristics of TMPTO-based lubricants.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the wear-preventive properties of a lubricant under boundary lubrication conditions. It involves rotating a steel ball under a specified load against three stationary steel balls immersed in the lubricant.

Pin-on-Disk Test (ASTM G99)

This method assesses the friction and wear characteristics of materials and lubricants. It involves sliding a pin or ball against a rotating disk with the lubricant applied to the contact area.

Quantitative Data Summary

The following tables summarize the tribological performance of neat TMPTO and its blends with various additives, as determined by Four-Ball and Pin-on-Disk tests.

Table 1: Four-Ball Wear Test Data for TMPTO and Blends

| Lubricant | Additive Concentration (wt%) | Load (N) | Speed (rpm) | Temperature (°C) | Test Duration (min) | Average Wear Scar Diameter (mm) | Coefficient of Friction (CoF) |

| Neat TMPTO | - | 147 | 1200 | 75 | 60 | 0.55 - 0.65 | 0.08 - 0.1 |

| TMPTO + h-BN | 0.5 | 147 | 1200 | 75 | 60 | 0.48 | 0.07 |

| TMPTO + h-BN | 1.0 | 147 | 1200 | 75 | 60 | 0.45 | 0.065 |

| TMPTO + TiO2 | 0.5 | 392 | 1200 | 75 | 60 | 0.52 | 0.09 |

| TMPTO + TiO2 | 1.0 | 392 | 1200 | 75 | 60 | 0.49 | 0.085 |

| TMPTO + Graphene | 0.05 | 147 | 1200 | 75 | 60 | 0.42 | 0.06 |

Table 2: Pin-on-Disk Test Data for TMPTO and Blends

| Lubricant | Additive Concentration (wt%) | Load (N) | Sliding Speed (m/s) | Test Duration (min) | Wear Rate (10⁻⁵ mm³/Nm) | Coefficient of Friction (CoF) |

| Neat TMPTO | - | 10 | 0.1 | 30 | 2.5 | 0.12 |

| TMPTO + h-BN | 0.75 | 10 | 0.1 | 30 | 1.8 | 0.09 |

| TMPTO + Graphene | 0.1 | 10 | 0.1 | 30 | 1.5 | 0.08 |

| TMPTO + Ionic Liquid | 1.0 | 15 | 0.05 | 60 | 1.2 | 0.07 |

Experimental Protocols

Protocol for Four-Ball Wear Test (based on ASTM D4172)

4.1.1. Apparatus:

-

Four-Ball Wear Tester

-

Microscope for wear scar measurement (with 0.01 mm accuracy)

-

Solvents for cleaning (e.g., heptane, acetone)

-

Lint-free cloth

4.1.2. Materials:

-

Test lubricant (TMPTO or its blend)

-

AISI E-52100 steel balls (12.7 mm diameter, Grade 25)

4.1.3. Procedure:

-

Thoroughly clean the steel balls and the test cup with solvents and dry them.

-

Place three clean balls in the test cup and lock them in place.

-

Pour the test lubricant into the cup to a level that covers the balls.

-

Place the fourth ball in the chuck of the motor-driven spindle.

-

Assemble the test cup onto the machine platform.

-

Apply the desired load (e.g., 147 N or 392 N).

-

Set the test temperature (typically 75°C) and allow the lubricant to reach it.

-

Start the motor and run the test at the specified speed (typically 1200 rpm) for the set duration (usually 60 minutes).

-

After the test, turn off the motor, remove the load, and disassemble the test cup.

-

Clean the three stationary balls with solvent.

-

Measure the wear scar diameter on each of the three stationary balls in two directions (parallel and perpendicular to the direction of rotation) using the microscope.

-

Calculate the average wear scar diameter.

Protocol for Pin-on-Disk Test (based on ASTM G99)

4.2.1. Apparatus:

-

Pin-on-Disk Tribometer

-

Data acquisition system to record friction force and normal load

-

Profilometer or microscope for wear track analysis

-

Solvents for cleaning (e.g., acetone, ethanol)

-

Ultrasonic bath

4.2.2. Materials:

-

Test lubricant (TMPTO or its blend)

-

Disk specimen (e.g., steel, ceramic)

-

Pin or ball specimen (e.g., steel, ceramic)

4.2.3. Procedure:

-

Clean the pin/ball and disk specimens thoroughly with solvents in an ultrasonic bath and dry them.

-

Mount the disk onto the rotating stage of the tribometer.

-

Mount the pin/ball into the holder on the stationary arm.

-

Apply a small amount of the test lubricant to the surface of the disk.

-

Bring the pin/ball into contact with the disk surface.

-

Apply the desired normal load.

-

Set the rotational speed to achieve the desired sliding velocity.

-

Start the test and the data acquisition system.

-

Run the test for the specified duration or sliding distance.

-

After the test, stop the rotation, remove the load, and separate the pin/ball from the disk.

-

Clean the specimens and analyze the wear track on the disk and the wear scar on the pin/ball using a profilometer or microscope to determine the wear volume and wear rate.

-

The coefficient of friction is calculated from the recorded friction force and the applied normal load.

Visualizations

The following diagrams illustrate the experimental workflow for tribological testing and a conceptual representation of the lubrication mechanism.

Caption: Experimental workflow for tribological testing of TMPTO.

Caption: Conceptual lubrication mechanism of TMPTO with additives.

Application Note: Determination of Kinematic Viscosity of Trimethylolpropane Trioleate

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester increasingly utilized as a biolubricant base stock in various applications, including fire-resistant hydraulic fluids, metalworking fluids, and engine oils. Its favorable characteristics include high lubricity, a high viscosity index, good thermal stability, and biodegradability. The viscosity of a lubricant is a critical parameter that dictates its performance, influencing film thickness, load-bearing capacity, and fluid friction. Accurate and standardized measurement of viscosity is therefore essential for quality control, formulation development, and ensuring the suitability of TMPTO for specific applications.

This document provides detailed protocols for determining the kinematic viscosity of this compound using two standard ASTM methods: ASTM D445 and ASTM D7042. These methods are the industry standards for measuring the kinematic viscosity of transparent and opaque liquids.

Relevant ASTM Methods

ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids

This is the classical and widely referenced method for determining kinematic viscosity. It involves measuring the time for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer. The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.

ASTM D7042: Standard Test Method for Dynamic Viscosity and Density of Liquids by Stabinger Viscometer (and the Calculation of Kinematic Viscosity)

This is a more modern and automated method that measures dynamic viscosity and density simultaneously using a Stabinger viscometer. The kinematic viscosity is then automatically calculated from these two parameters. This method offers advantages in terms of speed, sample volume, and reduced solvent usage for cleaning.

Quantitative Data Summary

The kinematic viscosity of this compound is typically measured at 40°C and 100°C to determine its viscosity index (VI), which indicates the effect of temperature on the fluid's viscosity. A higher VI signifies a smaller change in viscosity with temperature.

| Property | Typical Value Range | Unit | ASTM Method |

| Kinematic Viscosity @ 40°C | 41 - 55 | mm²/s (cSt) | D445 / D7042 |

| Kinematic Viscosity @ 100°C | 8 - 10 | mm²/s (cSt) | D445 / D7042 |

| Viscosity Index (VI) | ~169 - 183 | - | D2270 |

| Density @ 20°C | 0.91 - 0.93 | g/cm³ | - |

Note: The Viscosity Index is calculated according to ASTM D2270 using the kinematic viscosity values obtained at 40°C and 100°C.

Experimental Protocols

Protocol for ASTM D445: Kinematic Viscosity using a Glass Capillary Viscometer

4.1.1. Apparatus:

-

Calibrated glass capillary viscometer (e.g., Ubbelohde type)

-

Constant temperature bath with a stability of ±0.02°C

-

Temperature measuring device (calibrated thermometer or digital probe)

-

Stopwatch with a resolution of 0.1 seconds

-

Viscometer holders

-

Pipettes and suction bulb

-

Solvents for cleaning (e.g., heptane, acetone)

-

Filtered, dry air source

4.1.2. Procedure:

-

Viscometer Selection: Choose a calibrated viscometer where the expected flow time is not less than 200 seconds.

-

Sample Preparation: Ensure the this compound sample is homogeneous and free of any solid particles or air bubbles. If necessary, filter the sample through a fine-mesh screen.

-

Charging the Viscometer:

-

Charge the viscometer with the TMPTO sample in the manner prescribed for the specific viscometer type.

-

Ensure the liquid level is between the filling marks.

-

-

Temperature Equilibration:

-

Mount the charged viscometer vertically in the constant temperature bath.

-

Allow the viscometer to equilibrate for at least 30 minutes to ensure the sample reaches the test temperature.[1]

-

-

Viscosity Measurement:

-

Using suction, draw the liquid up through the capillary to slightly above the upper timing mark.

-

Release the suction and allow the liquid to flow freely back down the capillary under gravity.

-

Start the stopwatch precisely as the meniscus of the liquid passes the upper timing mark.

-

Stop the stopwatch precisely as the meniscus passes the lower timing mark.

-

Record the flow time to the nearest 0.1 second.

-

-

Repeat Measurement: Perform a second measurement of the flow time. The two flow times should agree within the viscometer's specified repeatability. If they do not, repeat the measurement after thoroughly cleaning and drying the viscometer.

-

Calculation: Calculate the kinematic viscosity (ν) in mm²/s using the following equation: ν = C × t Where:

-

C is the calibration constant of the viscometer (in mm²/s²).

-

t is the average flow time (in seconds).

-

-

Cleaning: Thoroughly clean the viscometer between samples by rinsing with appropriate solvents and drying with filtered air.

Protocol for ASTM D7042: Kinematic Viscosity using a Stabinger Viscometer

4.2.1. Apparatus:

-

Stabinger Viscometer (e.g., Anton Paar SVM series)

-

Syringes for sample injection

-

Waste container

4.2.2. Procedure:

-

Instrument Setup:

-

Turn on the instrument and allow it to initialize and reach the set measurement temperature (e.g., 40°C or 100°C).

-

Ensure the instrument is properly calibrated according to the manufacturer's instructions.

-

-

Sample Preparation: Ensure the this compound sample is homogeneous and free of air bubbles.

-

Sample Injection:

-

Draw the TMPTO sample into a clean syringe, avoiding the introduction of air bubbles.

-

Connect the syringe to the sample inlet port of the viscometer.

-

Inject the sample into the measuring cell. The instrument will typically indicate when a sufficient volume has been introduced.

-

-

Measurement:

-

Enter the sample identification information into the instrument's software.

-

Start the measurement sequence. The instrument will automatically measure the dynamic viscosity and density at the set temperature.

-

The instrument's software will then calculate and display the kinematic viscosity.

-

-

Data Recording: Record the kinematic viscosity value.

-

Cleaning: The instrument will typically have an automated or semi-automated cleaning cycle. Flush the measuring cell with appropriate cleaning solvents as recommended by the manufacturer until it is clean and dry.

Diagrams

Caption: Workflow for ASTM D445 Viscosity Test.

Caption: Comparison of ASTM D445 and D7042 Methods.

References

Application Notes and Protocols for Trimethylolpropane Trioleate in Metalworking Fluid Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trioleate (TMPTO) is a synthetic ester that is gaining significant attention as a high-performance, environmentally friendly base oil and additive for metalworking fluid formulations. Its inherent properties, such as high lubricity, excellent thermal and oxidative stability, and biodegradability, make it a compelling alternative to traditional mineral oils.[1][2][3] These application notes provide a comprehensive overview of the use of TMPTO in metalworking fluids, including its key performance characteristics, formulation guidelines, and detailed experimental protocols for evaluation.

Key Properties and Advantages of TMPTO

TMPTO offers a unique combination of properties that contribute to its effectiveness in metalworking applications:

-

Excellent Lubricity: The polar ester structure of TMPTO provides strong adhesion to metal surfaces, forming a durable lubricating film that reduces friction and wear, particularly in boundary lubrication regimes.[4]

-